4-Bromo-2-fluoronicotinonitrile
Overview
Description
4-Bromo-2-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H . This indicates the molecular structure of the compound. More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 201 . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data might be found in specialized chemical databases or literature.Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-Bromo-2-fluoronicotinonitrile has been utilized in various synthesis processes due to its unique chemical properties. For instance, it serves as a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The compound's utility in this context stems from its role in facilitating certain chemical reactions essential for drug synthesis. A study by Qiu et al. (2009) highlighted the practical synthesis of 2-Fluoro-4-bromobiphenyl, which is closely related to this compound, underscoring the importance of such compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).
Optimization of Synthesis Processes
Research efforts have been directed towards optimizing the synthesis of this compound-related compounds. Li Yong-qiang (2012) conducted a study on the synthesis of 4-Bromo-2-fluorobiphenyl using a one-pot method. This research aimed at improving reaction conditions, thereby enhancing the yield and reducing costs (Li Yong-qiang, 2012). Similarly, Xiao Sheng-xian (2007) investigated the synthetic craft of 4-Bromo-2-Fluoro-Biphenyl, focusing on reaction conditions to achieve higher rates and purity (Xiao Sheng-xian, 2007).
Development of Imaging Agents
This compound-related compounds have also been explored in the development of imaging agents. Yamamoto et al. (2002) synthesized and evaluated 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole as a brain hypoxia-targeting imaging agent. This study demonstrates the potential of such compounds in enhancing diagnostic capabilities in medical imaging (Yamamoto et al., 2002).
Exploration in Organic Chemistry
Research in organic chemistry has explored the utility of compounds related to this compound. For instance, Szumigala et al. (2004) conducted a study on the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting the broader applications of such compounds in various organic reactions (Szumigala et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-fluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNBAYVZPLFVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240620-65-8 | |
Record name | 4-bromo-2-fluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.